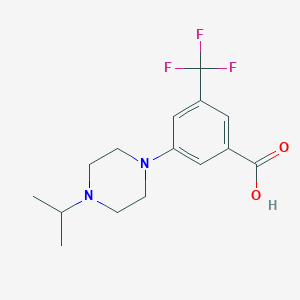
3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound features a benzoic acid core substituted with a trifluoromethyl group and a piperazine ring with an isopropyl group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 1,4-dichlorobutane with ammonia or a primary amine under high pressure and temperature conditions.
Introduction of the Isopropyl Group: The isopropyl group is introduced to the piperazine ring through alkylation using isopropyl halides in the presence of a base such as sodium hydride.
Attachment of the Benzoic Acid Core: The benzoic acid core is attached to the piperazine ring via a nucleophilic substitution reaction, where the piperazine nitrogen attacks the carbonyl carbon of the benzoic acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through electrophilic substitution using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzoic acid core or piperazine ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, sulfonates, bases or acids depending on the type of substitution.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols, amines, or hydrocarbons.
Substitution Products: Various substituted benzoic acids or piperazines.
Aplicaciones Científicas De Investigación
3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid
- 3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid
- 3-(4-Propylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid
Uniqueness
3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also contributes to its distinct properties, such as increased stability and lipophilicity compared to similar compounds.
Propiedades
Fórmula molecular |
C15H19F3N2O2 |
|---|---|
Peso molecular |
316.32 g/mol |
Nombre IUPAC |
3-(4-propan-2-ylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C15H19F3N2O2/c1-10(2)19-3-5-20(6-4-19)13-8-11(14(21)22)7-12(9-13)15(16,17)18/h7-10H,3-6H2,1-2H3,(H,21,22) |
Clave InChI |
XVSMTSIZWIILQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















